

Performance evaluation of Disperse Yellow 232 in different polymer matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

[Get Quote](#)

Performance Showdown: Disperse Yellow 232 in Diverse Polymer Matrices

A comprehensive analysis of **Disperse Yellow 232**'s performance characteristics in polyester, polycarbonate, and polyamide, benchmarked against key industry alternatives. This guide provides researchers, scientists, and material engineers with crucial data to inform polymer coloration and development.

Disperse Yellow 232, a fluorescent yellow dye, is a prevalent choice for coloring synthetic fibers, particularly polyester. Its vibrancy and performance are critical in various applications, from textiles to plastics. This guide delves into a comparative performance evaluation of **Disperse Yellow 232** against other commercially significant yellow disperse dyes—Disperse Yellow 54, Disperse Yellow 64, Disperse Yellow 82, Disperse Yellow 114, and Disperse Yellow 211—across three major polymer matrices: polyester (PET), polycarbonate (PC), and polyamide (PA).

Executive Summary

Disperse Yellow 232 exhibits excellent all-around performance in polyester, demonstrating high fastness to light, washing, and sublimation. While specific data for its performance in polycarbonate and polyamide is limited in publicly available literature, its general characteristics suggest suitability for these polymers, albeit with potential variations in fastness properties. In

comparison to its alternatives, **Disperse Yellow 232** stands as a robust option, particularly where high light and sublimation fastness are critical.

Comparative Performance Data

The following tables summarize the key performance indicators of **Disperse Yellow 232** and its alternatives in polyester. The data has been compiled from various technical sources and should be considered indicative, with performance potentially varying based on specific processing conditions and substrate characteristics.

Table 1: Lightfastness, Washfastness, and Sublimation Fastness in Polyester

Dye	C.I. Name	Lightfastness (ISO 105-B02)	Washfastness (ISO 105-C06) - Staining	Sublimation Fastness (ISO 105-P01) - Staining
Disperse Yellow 232	55165	5	5	5
Disperse Yellow 54	47020	6-7	-	-
Disperse Yellow 64	47023	7	4-5	4-5
Disperse Yellow 82	551200	4	5	3
Disperse Yellow 114	128455	7	4-5	4-5
Disperse Yellow 211	12755	Good	Good	-

Note: Fastness is graded on a scale of 1 to 5 (or 1 to 8 for lightfastness on the blue wool scale), where a higher number indicates better performance. "-" indicates data not readily available.

Table 2: Thermal Properties

Dye	Melting Point (°C)	Onset Decomposition Temperature (TGA)
Disperse Yellow 232	195-196[1]	Data Not Available
Disperse Yellow 54	265[2]	Data Not Available
Disperse Yellow 64	242-244[1]	Data Not Available
Disperse Yellow 82	-	Data Not Available
Disperse Yellow 114	-	Data Not Available
Disperse Yellow 211	-	Data Not Available

Note: Thermal stability is a critical factor in polymer processing, influencing the dye's integrity at high temperatures.

Performance in Polycarbonate and Polyamide

While quantitative data for **Disperse Yellow 232** in polycarbonate and polyamide is not extensively documented in the reviewed literature, some general observations can be made. Disperse dyes are generally suitable for coloring polyamide, though they may exhibit lower wet fastness compared to their performance in polyester. The application of disperse dyes in polycarbonate is also common, particularly for transparent coloration. However, the high processing temperatures of polycarbonate can pose a challenge to the thermal stability of some dyes. Further experimental evaluation is recommended to determine the precise performance of **Disperse Yellow 232** in these matrices.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dye performance. The following are standard protocols for key experiments.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used to achieve deep and vibrant shades on polyester fibers with good fastness properties.

- **Fabric Preparation:** The polyester fabric is first scoured with a non-ionic detergent to remove any impurities.
- **Dyebath Preparation:** A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). A dispersing agent is added to ensure uniform dye distribution. The pH of the bath is adjusted to an acidic range (typically 4.5-5.5) using acetic acid. The disperse dye is then added to the bath.
- **Dyeing Process:** The fabric is introduced into the dyebath at room temperature. The temperature is gradually raised to the optimal dyeing temperature (e.g., 130°C for polyester) and held for a specified duration (e.g., 60 minutes) to allow for dye penetration and fixation within the polymer structure.
- **Cooling and Rinsing:** The dyebath is then cooled, and the fabric is thoroughly rinsed with hot and cold water to remove any unfixed dye from the surface.
- **Reduction Clearing (Optional):** For deeper shades, a reduction clearing process using sodium hydrosulfite and caustic soda may be performed to improve washfastness.

Colorfastness to Light (ISO 105-B02)

This test evaluates the resistance of the dyed material to the fading action of sunlight.

- **Specimen Preparation:** A sample of the dyed fabric is mounted on a specimen holder.
- **Exposure:** The specimen is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight under specified conditions of temperature and humidity.
- **Evaluation:** The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same material. The degree of fading is rated against a standard blue wool scale (1-8), where 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.

Colorfastness to Washing (ISO 105-C06)

This test determines the resistance of the color of the textile to washing.

- Specimen Preparation: A specimen of the dyed fabric is prepared and attached to a multi-fiber strip containing different types of fibers (e.g., cotton, wool, nylon, polyester, acrylic, acetate).
- Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specific temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).
- Rinsing and Drying: The specimen is rinsed thoroughly and dried.
- Evaluation: The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber strip are assessed using standard grey scales. The ratings range from 1 (poor) to 5 (excellent).

Colorfastness to Sublimation (ISO 105-P01)

This test assesses the resistance of the dyed fabric to color change and staining of adjacent undyed fabric when subjected to heat.

- Specimen Preparation: A dyed specimen is placed between two pieces of undyed fabric (one of the same fiber type and one of a different type, often polyester).
- Heat Treatment: The composite specimen is placed in a heat-press or a sublimation tester at a specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure for a set time (e.g., 30 seconds).
- Evaluation: After cooling, the change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are evaluated using grey scales.

Logical Workflow for Performance Evaluation

The process of evaluating the performance of a disperse dye in a polymer matrix follows a logical sequence to ensure comprehensive and comparable results.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the performance evaluation of disperse dyes.

Conclusion

Disperse Yellow 232 demonstrates a strong performance profile in polyester, making it a reliable choice for applications demanding good light, wash, and sublimation fastness. While its performance in polycarbonate and polyamide requires further specific investigation, its inherent

properties suggest potential suitability. When selecting a yellow disperse dye, a thorough evaluation of the specific application requirements, including the polymer matrix, processing conditions, and desired end-use fastness properties, is essential. This guide provides a foundational dataset and standardized protocols to aid in this critical decision-making process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. betakim.com.tr [betakim.com.tr]
- 2. Disperse yellow 114 TDS|Disperse yellow 114 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- To cite this document: BenchChem. [Performance evaluation of Disperse Yellow 232 in different polymer matrices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139963#performance-evaluation-of-disperse-yellow-232-in-different-polymer-matrices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com